molecular formula C17H33N3O3 B7915580 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915580
M. Wt: 327.5 g/mol
InChI Key: FXAGGTAUEDBIPI-AWEZNQCLSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an amino acid derivative, and a tert-butyl ester group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using tert-butyl carbamate (Boc) followed by coupling with the piperidine derivative. The reaction conditions often include the use of anhydrous solvents, catalysts such as dicyclohexylcarbodiimide (DCC), and bases like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis process . These systems allow for better control of reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays.

Medicine

Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group enhances its stability and bioavailability, allowing for effective interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester lies in its combination of a piperidine ring and an amino acid derivative, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAGGTAUEDBIPI-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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